1,2-Dimethylpyridinium iodide (DMP) is a chemical compound with the formula C7H10IN. It is a salt formed by the reaction of 1,2-dimethylpyridine (lutidine) and hydroiodic acid. DMP is a white crystalline solid that is soluble in water and various organic solvents [].
DMP finds application in the field of proteomics research, specifically in protein cross-linking experiments. Protein cross-linking involves the formation of covalent bonds between two or more protein molecules. This technique allows researchers to study protein-protein interactions, protein conformations, and protein complexes [].
DMP acts as a bifunctional cross-linker, meaning it has two reactive groups that can form covalent bonds with protein side chains. These reactive groups are the methyl iodide groups attached to the pyridinium ring. Under specific reaction conditions, the methyl iodide groups can react with nucleophilic amino acid side chains, such as cysteine, lysine, and histidine, forming stable cross-links between protein molecules [].
The use of DMP offers several advantages in protein cross-linking experiments:
1,2-Dimethylpyridinium iodide is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 235.07 g/mol. Its structure consists of a pyridine ring substituted with two methyl groups at the first and second positions and an iodide ion. This compound is commonly utilized in various
1,2-Dimethylpyridinium iodide can be synthesized through several methods:
The general reaction can be represented as follows:
1,2-Dimethylpyridinium iodide finds applications across various fields:
Interaction studies involving 1,2-dimethylpyridinium iodide have focused on its behavior in biological systems and its interactions with other chemicals. For example:
Several compounds share structural similarities with 1,2-dimethylpyridinium iodide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Methylpyridinium iodide | Contains one methyl group | Less steric hindrance compared to 1,2-dimethyl variant |
4-Dimethylaminopyridine | Dimethylamine group at position 4 | Stronger basicity due to the electron-donating amine group |
N,N-Dimethylaniline | Aniline derivative | Exhibits different reactivity patterns due to amine group |
1-Ethylpyridinium iodide | Ethyl group at position 1 | Different solubility and reactivity compared to methylated versions |
The uniqueness of 1,2-dimethylpyridinium iodide lies in its dual methyl substitution on the pyridine ring, which influences its reactivity and physical properties compared to these similar compounds. Its specific interactions and catalytic abilities distinguish it from others in this class.
Irritant